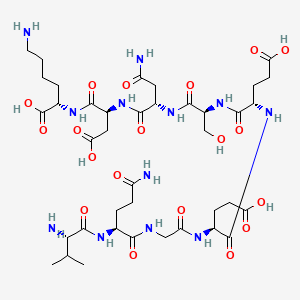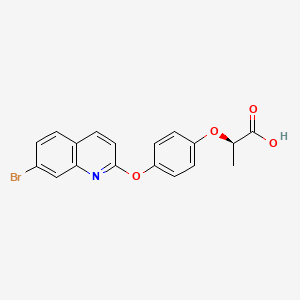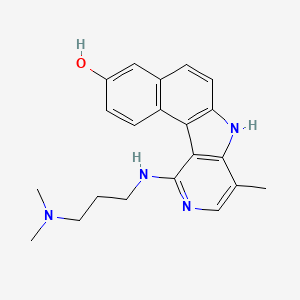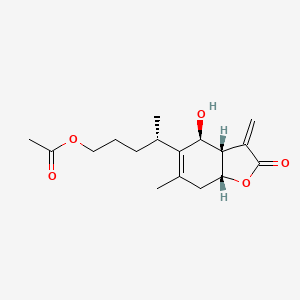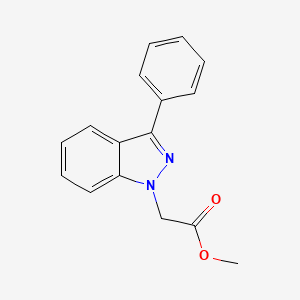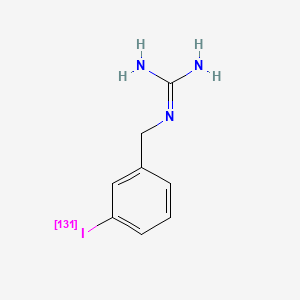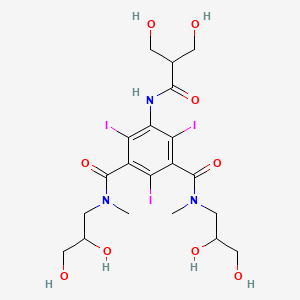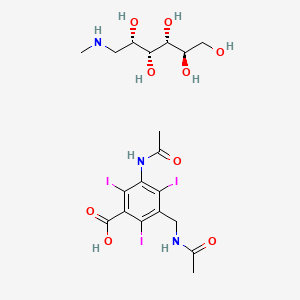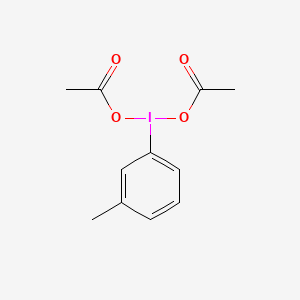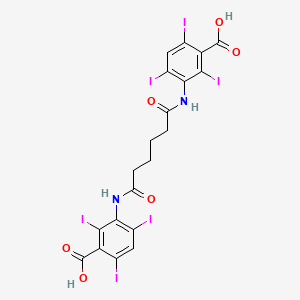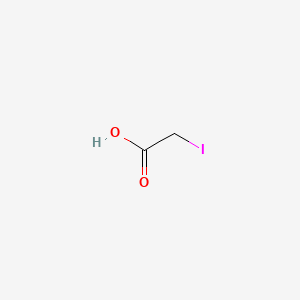
Iopromide
Overview
Description
Iopromide is a non-ionic, iodinated contrast medium used primarily in X-ray imaging. It is marketed under the brand name Ultravist and is produced by Bayer Healthcare. This compound is known for its low osmolality and non-ionic nature, making it suitable for intravascular use. This compound is commonly used in radiographic studies such as intravenous urograms, brain computed tomography (CT), and CT pulmonary angiograms .
Mechanism of Action
Target of Action
Iopromide is primarily targeted at blood vessels in the body . It functions as a contrast agent by opacifying these vessels, allowing for radiographic visualization of internal structures .
Mode of Action
This compound is a nonionic iodinated, water-soluble, radiographic contrast medium . It works by circulating through the bloodstream and absorbing X-rays more efficiently than the surrounding tissues . This differential absorption of X-rays allows for the visualization of the internal structures until significant hemodilution occurs .
Biochemical Pathways
It’s known that this compound and other iodinated contrast media can often remain unchanged after entering the environment or they are transformed into many different by-products in complex physical, chemical, and biological processes .
Pharmacokinetics
This compound exhibits a volume of distribution at steady state (Vdss) of 16 L, indicating predominantly extracellular distribution . It is excreted primarily through the urine, with 97% of the drug being eliminated as unchanged drug . The main elimination phase half-life of this compound is 2 hours, with a terminal phase of 6.2 hours . These properties impact the bioavailability of this compound, with plasma AUC increased approximately 2-fold in moderate and 6-fold in severe renal impairment .
Result of Action
The primary result of this compound’s action is the enhancement of radiographic images. By opacifying blood vessels, it allows for the visualization of internal structures during various types of imaging tests such as angiography and contrast computed tomography (CT) imaging tests . It’s important to note that this compound can cause several serious adverse effects, including cardiac events, thromboembolism, hypersensitivity reaction, and even death if administered intrathecally inadvertently .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. Due to its highly persistent nature and poor removal by conventional wastewater treatment, this compound can often remain unchanged after entering the environment . Large amounts of this compound and their by-products are found in natural waters, groundwater, drinking water, and even in soil . Therefore, monitoring the transport and fate of this compound in various environments seems necessary .
Biochemical Analysis
Biochemical Properties
Iopromide plays a crucial role in biochemical reactions primarily as a contrast agent. It interacts with various biomolecules, including proteins and membranes, due to its hydrophilic nature. The interaction of this compound with proteins and membranes is relatively low, which contributes to its low toxicity and high safety profile . The compound does not significantly alter the function of enzymes or proteins, making it suitable for use in sensitive diagnostic procedures.
Cellular Effects
This compound affects various types of cells and cellular processes by enhancing the contrast in imaging studies. It does not significantly influence cell signaling pathways, gene expression, or cellular metabolism under normal conditions. In some cases, this compound can cause mild cellular stress, leading to temporary changes in cell function. These effects are generally transient and do not result in long-term cellular damage .
Molecular Mechanism
The mechanism of action of this compound involves its ability to opacify blood vessels and tissues, allowing for enhanced radiographic visualization. At the molecular level, this compound binds to water molecules, increasing the density of the solution and improving the contrast in imaging studies. This binding interaction does not inhibit or activate enzymes, nor does it cause significant changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed to change over time. The compound is stable and does not degrade rapidly, maintaining its efficacy during imaging procedures. Long-term studies have shown that this compound does not cause significant long-term effects on cellular function, and its stability ensures consistent performance in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound is well-tolerated and does not cause significant adverse effects. At high doses, some toxic effects may be observed, including mild renal stress and transient changes in blood chemistry. These effects are generally reversible and do not result in long-term damage .
Metabolic Pathways
This compound is primarily excreted through the renal route, with minimal metabolism occurring in the body. The compound does not significantly interact with metabolic enzymes or cofactors, and its presence does not alter metabolic flux or metabolite levels. This characteristic contributes to its high safety profile and low risk of adverse metabolic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. It does not rely on specific transporters or binding proteins for its distribution. The compound’s hydrophilic nature allows it to diffuse easily through extracellular spaces, enhancing its localization and accumulation in target tissues during imaging procedures .
Subcellular Localization
The subcellular localization of this compound is primarily in the extracellular space, where it exerts its contrast-enhancing effects. It does not target specific compartments or organelles within cells, and its activity is not influenced by post-translational modifications or targeting signals. This localization ensures that this compound remains effective in enhancing imaging contrast without interfering with cellular functions .
Preparation Methods
The preparation of iopromide involves several synthetic routes and reaction conditions. One method includes the use of 3-amino-5-[(2,3-dihydroxypropyl)carbamoyl]benzoic acid as a raw material. The synthesis process involves primary condensation, secondary condensation, chlorination, tertiary condensation, iodination, and hydrolysis . Another method involves reacting 5-amino-isophthalic acid with methoxyacetyl chloride in dimethylacetamide solvent to produce 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid dichloride, which is then used in subsequent steps .
Chemical Reactions Analysis
Iopromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methoxyacetyl chloride, dimethylacetamide, and iodinating agents. The major products formed from these reactions include 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid dichloride and other iodinated derivatives .
Scientific Research Applications
Iopromide has a wide range of scientific research applications. In chemistry, it is used as a precursor for iodinated disinfection byproducts. In biology and medicine, this compound is extensively used as a contrast agent in X-ray imaging to visualize blood vessels and soft tissues. It is also used in advanced oxidation processes for the degradation of micropollutants in water . Additionally, this compound is studied for its ecotoxicological effects and transformation in the environment .
Comparison with Similar Compounds
Iopromide is often compared with other non-ionic iodinated contrast media such as iopamidol and iohexol. These compounds share similar properties, including low osmolality and non-ionic nature. this compound has been found to have a superior adverse experience profile compared to iohexol, making it a preferred choice for certain imaging procedures . Other similar compounds include iodixanol, which is also used as a contrast agent in various radiographic studies .
Properties
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-methylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAIEPBNLOQYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023163 | |
| Record name | Iopromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Iopromide is a low osmolar, non-ionic X-ray contrast agent for intravascular administration. It functions as a contrast agent by opacifying blood vessels in the path of flow of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs. | |
| Record name | Iopromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09156 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
73334-07-3 | |
| Record name | Iopromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73334-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iopromide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073334073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iopromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09156 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iopromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iopromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOPROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712BAC33MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iopromide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


